molecular formula C25H27BrN4O5 B2875602 1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-24-6

1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Numéro de catalogue: B2875602
Numéro CAS: 868965-24-6
Poids moléculaire: 543.418
Clé InChI: SAQIKGBQEPCOKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a pyrazoline derivative featuring a hybrid pharmacophore design. Its structure integrates:

  • A 4,5-dihydropyrazole core substituted with 4-bromophenyl (electron-withdrawing) and 3,4-dimethoxyphenyl (electron-donating) groups.
  • A piperazine-2,3-dione moiety linked via a ketone-containing ethyl chain.
  • An ethyl group at position 4 of the piperazine ring.

Propriétés

IUPAC Name

1-[2-[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O5/c1-4-28-11-12-29(25(33)24(28)32)15-23(31)30-20(17-7-10-21(34-2)22(13-17)35-3)14-19(27-30)16-5-8-18(26)9-6-16/h5-10,13,20H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQIKGBQEPCOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazoline Derivatives with Bromophenyl Substitutions

a) 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (Compound 1d)
  • Key Features : Brominated indole, 4-chlorophenyl, and 4-methoxyphenyl groups.
  • Activity : Exhibited selective anticancer activity against leukemia cell lines (GI50: 0.69–3.35 µM) .
  • Comparison : The target compound replaces the indole ring with a piperazine-2,3-dione, which may enhance solubility or alter target affinity. The 3,4-dimethoxyphenyl group in the target compound could improve membrane permeability compared to 4-methoxyphenyl in 1d .
b) 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
  • Key Features : Bromophenyl-thiazole hybrid, fluorophenyl, and triazole groups.
  • Comparison : The target compound lacks thiazole/triazole motifs but incorporates a piperazine-dione, which is associated with enzyme inhibition (e.g., NEM reductase) .

Pyrazolone Derivatives with Piperazine or Similar Moieties

a) 1-[2-(3,5-Diaryl-4,5-dihydropyrazol-1-yl)-2-oxoethyl]-1H-indole-2,3-diones
  • Key Features : Indole-2,3-dione linked to dihydropyrazole.
  • Activity : Anticancer activity via VEGFR2/CDK-2 inhibition .
  • Comparison : Replacing indole-2,3-dione with piperazine-2,3-dione may reduce cytotoxicity while maintaining enzyme-targeting capacity. Piperazine derivatives often exhibit improved pharmacokinetics .
b) Phenylpyrazolone Derivatives (e.g., 1-phenyl-5-pyrazolone)
  • Key Features : Simple pyrazolone core with phenyl substitution.
  • Activity : Inhibited NEM reductase (27% inhibition at 1 mM) .
  • Comparison : The target compound’s dihydropyrazole and piperazine-dione groups likely enhance target specificity compared to simpler pyrazolones.

Substituent Effects on Bioactivity

a) Electron-Withdrawing Groups (e.g., 4-Bromophenyl)
  • Bromine enhances lipophilicity and bioavailability. In compound 1d , bromination correlated with potent anticancer activity .
  • In NEM reductase inhibitors, bromine may stabilize enzyme-ligand interactions via halogen bonding .
b) Electron-Donating Groups (e.g., 3,4-Dimethoxyphenyl)
  • Analogous 4-methoxyphenyl groups in 1d contributed to leukemia cell line selectivity .
c) Piperazine-2,3-dione vs. Other Heterocycles
  • Piperazine-dione moieties are less common than indole or triazole derivatives but offer unique hydrogen-bonding capabilities. This could favor interactions with proteases or kinases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.